![molecular formula C17H18Cl4N6O B5828100 3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5828100.png)
3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl groups, and a phenylmethoxy moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl groups: This step involves the substitution reactions where dichlorophenyl groups are introduced into the triazole ring.
Attachment of the phenylmethoxy moiety: This is typically done through nucleophilic substitution reactions.
Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride include other triazole derivatives and compounds with dichlorophenyl groups These compounds share some structural similarities but may differ in their chemical reactivity and biological activities
Similar compounds include:
- 3,5-dichloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyridin-2-amine
- 7-chloro-4-aminoquinoline derivatives
- Indole derivatives
These compounds can be compared based on their chemical structure, reactivity, and biological activities to highlight the unique features of this compound.
Propiedades
IUPAC Name |
3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O.2ClH/c1-11-22-24-17(25(11)20)23-21-9-13-7-14(18)8-15(19)16(13)26-10-12-5-3-2-4-6-12;;/h2-9H,10,20H2,1H3,(H,23,24);2*1H/b21-9+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAXFXMENGCKDT-BSLVNJOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=C(C(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
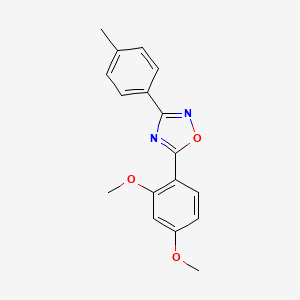
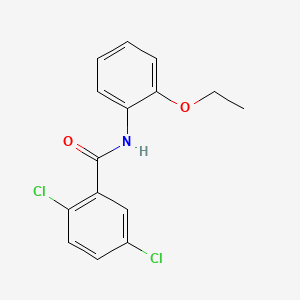
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5828020.png)
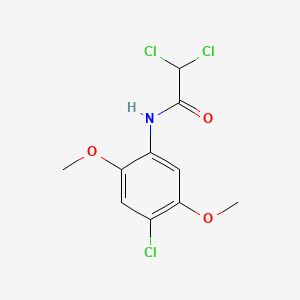
![2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B5828035.png)
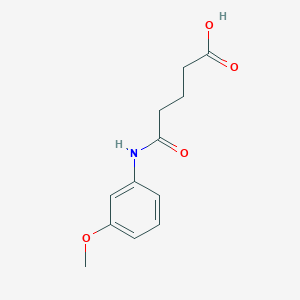


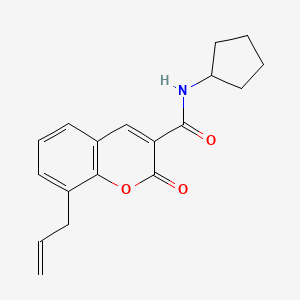
![(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5828086.png)
![2-{[(2-ethoxyphenyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B5828094.png)
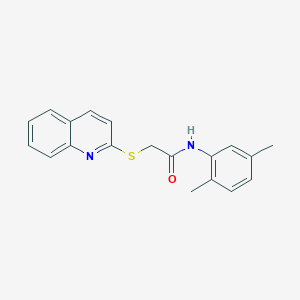
![2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5828120.png)
![4-chloro-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5828123.png)
